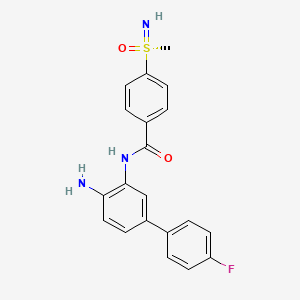

(S)-TNG260

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H18FN3O2S |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

N-[2-amino-5-(4-fluorophenyl)phenyl]-4-(methylsulfonimidoyl)benzamide |

InChI |

InChI=1S/C20H18FN3O2S/c1-27(23,26)17-9-4-14(5-10-17)20(25)24-19-12-15(6-11-18(19)22)13-2-7-16(21)8-3-13/h2-12,23H,22H2,1H3,(H,24,25)/t27-/m1/s1 |

InChI Key |

JPFMYSJUFUEHBI-HHHXNRCGSA-N |

Isomeric SMILES |

C[S@@](=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |

Canonical SMILES |

CS(=N)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=CC=C(C=C3)F)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (S)-TNG260: A Selective CoREST Complex Inhibitor for STK11-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-TNG260 is a first-in-class, orally bioavailable small molecule inhibitor that selectively targets the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex.[1] By specifically inhibiting the histone deacetylase 1 (HDAC1) subunit within the CoREST complex, TNG260 offers a novel therapeutic strategy for cancers with loss-of-function mutations in the STK11 gene.[2] Such mutations are associated with an immune-evasive tumor microenvironment and resistance to immune checkpoint inhibitors.[3] Preclinical studies have demonstrated that TNG260 reprograms the tumor microenvironment, enhances anti-tumor immunity, and sensitizes STK11-mutant tumors to anti-PD-1 therapy.[3] A Phase 1/2 clinical trial (NCT05887492) is currently evaluating the safety and efficacy of TNG260 in combination with pembrolizumab in patients with advanced solid tumors harboring STK11 mutations.[4] This guide provides a comprehensive overview of the this compound CoREST complex inhibition pathway, including its mechanism of action, preclinical data, and detailed experimental protocols.

The CoREST Complex: A Key Regulator of Gene Expression

The CoREST complex is a multiprotein assembly that plays a critical role in the epigenetic regulation of gene expression. Its core components include:

-

REST (RE1-Silencing Transcription factor): A DNA-binding protein that recruits the CoREST complex to specific gene promoters.

-

RCOR1 (REST Corepressor 1): A scaffold protein that holds the complex together.

-

HDAC1/2 (Histone Deacetylase 1/2): Enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.

-

LSD1 (Lysine-Specific Demethylase 1): An enzyme that removes methyl groups from histones, further contributing to gene silencing.

The CoREST complex is essential for normal development, particularly in neurogenesis, but its dysregulation has been implicated in various cancers.

This compound: Mechanism of Action

This compound is a highly selective inhibitor of the deacetylase activity of the CoREST complex. Its mechanism of action can be summarized as follows:

-

Selective Binding: TNG260 selectively binds to and inhibits HDAC1 within the CoREST complex. It exhibits significant selectivity over other HDAC-containing complexes, such as NuRD and Sin3, and other HDAC isoforms like HDAC3.[5]

-

Histone Hyperacetylation: Inhibition of HDAC1 by TNG260 leads to an accumulation of acetylated histones at CoREST-target genes.

-

Chromatin Remodeling and Gene Expression: The increased histone acetylation results in a more open chromatin structure, leading to the transcriptional reprogramming of cancer cells.[4]

-

Immunomodulation of the Tumor Microenvironment: In STK11-mutant cancers, TNG260-mediated gene expression changes lead to:

-

Altered Cytokine and Chemokine Profile: Increased expression of T-cell recruiting chemokines.

-

Reduced Immunosuppressive Cells: Decreased infiltration of regulatory T cells (Tregs) into the tumor.

-

Enhanced Anti-Tumor Immunity: Increased activation and infiltration of cytotoxic T lymphocytes (CTLs) that can recognize and kill cancer cells.

-

-

Synergy with Anti-PD-1 Therapy: By reversing the immune-evasive phenotype of STK11-mutant tumors, TNG260 sensitizes them to the effects of anti-PD-1 checkpoint inhibitors like pembrolizumab.

Below is a diagram illustrating the this compound CoREST complex inhibition pathway.

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Selectivity vs. CoREST | Reference |

| CoREST Complex | Biochemical Deacetylase Assay | 5 | - | [6] |

| NuRD Complex | Biochemical Deacetylase Assay | >2500 | >500-fold | [5] |

| Sin3 Complex | Biochemical Deacetylase Assay | >2500 | >500-fold | [5] |

| HDAC1 | Cellular NanoBRET Assay | 5 | - | [6] |

| HDAC3 | Cellular NanoBRET Assay | 50 | 10-fold | [5] |

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

| Mouse Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions | Reference |

| MC38 (STK11-mutant) | TNG260 + anti-PD-1 | Not Reported | 5/8 mice | [6] |

Key Experimental Protocols

This section provides an overview of the key experimental protocols used in the preclinical evaluation of this compound. For full, detailed protocols, please refer to the supplementary materials of the cited publications.

Biochemical Deacetylase Assay

-

Objective: To determine the in vitro potency of TNG260 against purified HDAC enzymes and complexes.

-

Methodology:

-

Recombinant HDAC enzymes (HDAC1, HDAC2, HDAC3/NCoR2) and immunoprecipitated CoREST, NuRD, and Sin3 complexes from A549 cells are used.

-

Enzymes/complexes are pre-incubated with a dose range of TNG260 for 3 hours at room temperature.

-

The deacetylase reaction is initiated by the addition of a fluorogenic HDAC substrate (e.g., from an Enzo Life Science Fluor de Lys kit).

-

Fluorescence is measured using a plate reader (e.g., SpectraMax).

-

IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).

-

Cellular NanoBRET™ Target Engagement Assay

-

Objective: To assess the target engagement and potency of TNG260 against specific HDAC isoforms in a cellular context.

-

Methodology:

-

HEK293 cells are transfected with plasmids encoding NanoLuc®-tagged HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.).

-

Cells are incubated with a specific NanoBRET™ tracer molecule and varying concentrations of TNG260 for 3 hours.

-

The BRET signal is measured. The binding of TNG260 to the NanoLuc®-HDAC fusion protein displaces the tracer, leading to a decrease in BRET.

-

IC50 values are determined by plotting the BRET ratio against the TNG260 concentration.

-

The following diagram illustrates the workflow for the NanoBRET™ Target Engagement Assay.

In Vivo Syngeneic Mouse Model Studies

-

Objective: To evaluate the anti-tumor efficacy of TNG260 alone and in combination with anti-PD-1 therapy in an immunocompetent mouse model.

-

Methodology:

-

Tumor Cell Implantation: Syngeneic tumor cells with a specific genetic background (e.g., MC38 with STK11 mutation) are implanted subcutaneously into immunocompetent mice of the same strain (e.g., C57BL/6).

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment Administration: Once tumors reach a specified size, mice are randomized into treatment groups. TNG260 is typically administered orally, while anti-PD-1 antibodies are given via intraperitoneal injection.

-

Efficacy Assessment: Tumor growth is monitored throughout the study. Efficacy is assessed by tumor growth inhibition and the number of complete tumor regressions.

-

Immunophenotyping (Optional): At the end of the study, tumors and spleens can be harvested for analysis of immune cell populations by flow cytometry.

-

RNA Sequencing and Cytokine Profiling

-

Objective: To characterize the transcriptional changes and the cytokine/chemokine profiles in tumor cells and the tumor microenvironment following TNG260 treatment.

-

Methodology:

-

Sample Collection: Tumor tissue or cultured tumor cells are collected after treatment with TNG260.

-

RNA Extraction: Total RNA is extracted from the samples.

-

Library Preparation and Sequencing: RNA-seq libraries are prepared and sequenced using a high-throughput sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes and pathways modulated by TNG260.

-

Cytokine Profiling: The levels of various cytokines and chemokines in cell culture supernatants or tumor lysates are quantified using multiplex immunoassays (e.g., Luminex).

-

Clinical Development

This compound is currently being evaluated in a Phase 1/2 clinical trial (NCT05887492).

-

Title: A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination With an Anti-PD-1 Antibody In Patients With STK11 Mutated Advanced Solid Tumors.[5]

-

Interventions:

-

TNG260: Oral administration.

-

Pembrolizumab: Intravenous infusion.

-

-

Primary Objectives:

-

To determine the recommended Phase 2 dose (RP2D) of TNG260.

-

To evaluate the safety and tolerability of TNG260 alone and in combination with pembrolizumab.

-

-

Key Eligibility Criteria:

-

Patients with locally advanced or metastatic solid tumors with a documented STK11 loss-of-function mutation.

-

Conclusion

This compound represents a promising and innovative approach to cancer therapy, particularly for the underserved population of patients with STK11-mutant tumors. By selectively targeting the CoREST complex, TNG260 remodels the tumor immune microenvironment, transforming "cold" tumors into "hot" tumors that are responsive to immune checkpoint blockade. The ongoing clinical trial will provide crucial insights into the safety and efficacy of this novel therapeutic strategy. This technical guide provides a comprehensive resource for researchers and clinicians interested in the science and development of this compound.

References

- 1. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.com]

- 2. Syngeneic Tumor Mouse Models - Drug Efficacy Testing - InnoSer [innoserlaboratories.com]

- 3. NanoBRET® Target Engagement BET BRD Assays [promega.com]

- 4. Bioinformatics Pipeline: mRNA Analysis - GDC Docs [docs.gdc.cancer.gov]

- 5. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of activity-based probes for proteomic profiling of histone deacetylase complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-TNG260: A Paradigm of Precision in HDAC Inhibition — A Technical Guide to its Selectivity for HDAC1

For Researchers, Scientists, and Drug Development Professionals

(S)-TNG260 has emerged as a promising therapeutic agent, distinguished by its remarkable selectivity for Histone Deacetylase 1 (HDAC1), particularly within the context of the CoREST (Co-repressor for element-1-silencing transcription factor) complex. This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailing the quantitative data, experimental methodologies employed for its characterization, and the intricate signaling pathways it modulates.

Quantitative Selectivity Profile of this compound

This compound demonstrates a multi-layered selectivity, favoring HDAC1 over other HDAC isoforms and exhibiting a profound preference for the CoREST complex over other HDAC1-containing complexes. This precise targeting is crucial for its therapeutic mechanism, which aims to reverse anti-PD-1 resistance in STK11-mutant cancers.

The following tables summarize the quantitative data on the selectivity of this compound.

| Target Enzyme/Complex | IC50 (nM) | Fold Selectivity | Assay Type | Reference |

| HDAC Isoforms (Biochemical Assay) | ||||

| HDAC1 | ~5 | 230x vs HDAC3 | Biochemical | [1] |

| HDAC2 | Not explicitly stated, but 37x more potent than HDAC3 | 37x vs HDAC3 | Biochemical | |

| HDAC3 | Not explicitly stated | - | Biochemical | |

| HDAC Isoforms (Cellular Assay) | ||||

| HDAC1 | 110 | ~10x vs HDAC3 | Cellular | [2] |

| HDAC3 | 1070 | - | Cellular | [2] |

| HDAC1-Containing Complexes | ||||

| CoREST | 170 | ~500x vs NuRD and Sin3 | Biochemical | [2][3] |

| NuRD | >85,000 | - | Biochemical | [3] |

| Sin3 | >85,000 | - | Biochemical | [3] |

Experimental Protocols

The determination of this compound's selectivity relies on robust biochemical and cellular assays. Below are detailed methodologies for the key experiments cited.

Biochemical HDAC Isoform and Complex Selectivity Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against individual HDAC isoforms and immunoprecipitated HDAC1-containing complexes.

Methodology:

-

Enzyme/Complex Preparation:

-

Recombinant human HDAC1, HDAC2, and HDAC3 enzymes are used for isoform selectivity profiling.

-

For complex selectivity, CoREST, NuRD, and Sin3 complexes are immunoprecipitated from a suitable cell line (e.g., A549 cells).

-

-

Assay Principle: A fluorogenic HDAC activity assay is employed. This assay utilizes a substrate that, upon deacetylation by an HDAC enzyme, becomes susceptible to cleavage by a developing reagent, releasing a fluorescent molecule. The intensity of the fluorescent signal is proportional to the HDAC activity.

-

Procedure:

-

A dose-response curve of this compound is prepared.

-

The HDAC enzyme or immunoprecipitated complex is incubated with the substrate and varying concentrations of this compound for a defined period (e.g., 3 hours) at room temperature.[4]

-

A developing reagent is added to stop the reaction and generate the fluorescent signal.

-

Fluorescence is measured using a microplate reader.

-

The IC50 values are calculated by plotting the fluorescence values against the inhibitor concentrations and fitting the data to a dose-response curve. A commercially available fluorescent HDAC activity assay kit (e.g., Active Motif, 53200) can be utilized for this purpose.[4]

-

Cellular HDAC1 and HDAC3 Target Engagement Assay (NanoBRET™)

Objective: To measure the apparent cellular potency of this compound for HDAC1 and HDAC3 in live cells.

Methodology:

-

Assay Principle: The NanoBRET™ Target Engagement Assay is a proximity-based assay that measures the binding of a small molecule inhibitor to a target protein in living cells. The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC protein (the energy donor) and a fluorescently labeled tracer that binds to the same protein (the energy acceptor). A competitive inhibitor will displace the tracer, leading to a decrease in the BRET signal.

-

Procedure:

-

Cells are transiently transfected with plasmids encoding NanoLuc®-HDAC1 or NanoLuc®-HDAC3 fusion proteins.

-

Transfected cells are plated in a multi-well plate.

-

A fluorescent tracer that binds to the active site of the HDACs is added to the cells.

-

A dose-response of this compound is added to the wells.

-

The Nano-Glo® substrate is added, and the BRET signal is measured on a luminometer.

-

The IC50 values are determined by analyzing the displacement of the tracer by this compound.

-

Signaling Pathways and Experimental Workflows

The therapeutic rationale for this compound is rooted in its ability to modulate the tumor microenvironment in cancers with specific genetic alterations, namely loss-of-function mutations in the STK11 gene.

This compound Mechanism of Action in STK11-Mutant Cancers

Loss of STK11 in non-small cell lung cancer (NSCLC) leads to an immunosuppressive tumor microenvironment and subsequent resistance to anti-PD-1 immunotherapy. This compound reverses this phenotype through the selective inhibition of the CoREST complex.

Caption: Mechanism of this compound in STK11-mutant tumors.

Experimental Workflow for Assessing this compound Efficacy

A typical preclinical workflow to evaluate the efficacy of this compound involves both in vitro and in vivo models.

References

The Discovery and Development of (S)-TNG260: A First-in-Class CoREST Inhibitor for STK11-Mutant Cancers

(S)-TNG260 is an investigational, first-in-class, orally bioavailable small molecule inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex. Developed by Tango Therapeutics, this compound is designed to reverse immune evasion in tumors with loss-of-function mutations in the STK11 gene, thereby sensitizing them to immune checkpoint blockade therapies.

Loss-of-function mutations in the tumor suppressor gene STK11 are prevalent in various cancers, including approximately 15% of non-small cell lung cancers (NSCLC), and are associated with resistance to anti-PD-1/PD-L1 therapies.[1] this compound represents a novel precision immuno-oncology approach, aiming to address this significant unmet medical need. This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical development, and ongoing clinical evaluation of this compound.

Discovery: An Unbiased Screen to Uncover a Synthetic Lethal Interaction

The journey to this compound began with an innovative application of functional genomics. Tango Therapeutics utilized an in vivo CRISPR-Cas9 screen to identify targets that could reverse the immune-resistant phenotype conferred by STK11 loss.[1][2][3][4] This unbiased approach pinpointed histone deacetylase 1 (HDAC1) as a critical mediator of immune evasion in STK11-deficient cancer cells.[2][3][4] The screen revealed that the genetic knockout of HDAC1 in STK11-mutant tumors rendered them susceptible to anti-PD-1 therapy.[2][3][4]

This pivotal discovery established the therapeutic hypothesis: selective inhibition of HDAC1 within the CoREST complex could phenocopy the genetic knockout, providing a pharmacological strategy to overcome STK11-mediated immune resistance.

Mechanism of Action: Reprogramming the Tumor Microenvironment

This compound exerts its anti-tumor effects not by directly killing cancer cells, but by remodeling the tumor microenvironment to be more permissive to an anti-tumor immune response. It selectively inhibits the deacetylase activity of the CoREST complex, of which HDAC1 is a core component.[1] This inhibition leads to a cascade of downstream effects specifically within STK11-mutant cancer cells:

-

Transcriptional Reprogramming: Inhibition of CoREST by this compound leads to an accumulation of acetylated histones at specific gene loci, altering gene expression.[1] This results in the increased expression of immunomodulatory genes, including those involved in interferon signaling and antigen presentation.

-

Enhanced Cytokine Secretion: The altered gene expression profile leads to a change in the secretome of the tumor cells, including an increase in T-cell recruiting cytokines.[1]

-

Reduced Immune Suppression: Preclinical studies have demonstrated that treatment with this compound markedly reduces the recruitment of suppressive immune cells, such as regulatory T cells, to the tumor microenvironment.[1]

Collectively, these changes convert an immunologically "cold" tumor, characteristic of STK11-mutant cancers, into a "hot" tumor that is recognizable and susceptible to elimination by the immune system, particularly in the presence of a checkpoint inhibitor.

Preclinical Development

The preclinical development program for this compound was designed to validate its potency, selectivity, and in vivo efficacy.

Biochemical and Cellular Potency

This compound is a potent and highly selective inhibitor of the CoREST complex. Biochemical assays demonstrated its ability to inhibit HDAC1, with a notable selectivity profile.

| Parameter | Value | Assay Type |

| CoREST Complex Selectivity | >500-fold vs. NuRD and Sin3 complexes | Biochemical Assay |

| HDAC1 over HDAC3 Selectivity | ~10-fold | Cellular Assay |

Table 1: Selectivity of this compound

In Vivo Efficacy

The anti-tumor activity of this compound in combination with an anti-PD-1 antibody was evaluated in syngeneic mouse models with engineered STK11 loss-of-function mutations. These studies demonstrated that while neither agent alone had a significant effect, the combination therapy resulted in complete tumor regressions in a majority of the animals.[1] Furthermore, mice that achieved a complete response were resistant to tumor re-challenge, indicating the induction of a durable anti-tumor immune memory.

Experimental Protocols

In Vivo CRISPR Screen for Target Identification

The foundational discovery of HDAC1 as a target was made through a pooled in vivo CRISPR-based genetic screen.

-

Library Design and Preparation: A pooled sgRNA library targeting a predefined set of druggable genes was synthesized.

-

Lentiviral Transduction: The sgRNA library was delivered into a syngeneic murine cancer cell line (e.g., MC38) using lentiviral vectors.

-

Cell Implantation: The genetically modified tumor cells were implanted into both immunodeficient (e.g., nude) and immunocompetent (e.g., C57BL/6) mice. A subset of the immunocompetent mice was treated with an anti-PD-1 antibody to increase immune pressure.

-

Tumor Growth and Harvesting: Tumors were allowed to grow to a predetermined size and were then harvested.

-

Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from the tumor samples, and the sgRNA sequences were amplified by PCR and subjected to next-generation sequencing.

-

Data Analysis: The abundance of each sgRNA was quantified and compared between the different experimental groups (immunocompetent vs. immunodeficient, with and without anti-PD-1 treatment) to identify genes whose loss of function sensitized the tumors to immune-mediated clearance.

HDAC Complex Profiling

The selectivity of this compound for the CoREST complex was determined using a biochemical assay.

-

Immunoprecipitation: CoREST, NuRD, and Sin3 complexes were immunoprecipitated from a suitable human cancer cell line (e.g., A549) using antibodies targeting specific subunits of each complex (e.g., LSD1 for CoREST).

-

Compound Incubation: The isolated complexes were incubated with a dose range of this compound or control compounds.

-

Deacetylase Activity Assay: The deacetylase activity of the complexes was measured using a fluorescent HDAC activity assay, which quantifies the removal of acetyl groups from a synthetic substrate.

-

IC50 Determination: The concentration of the compound required to inhibit 50% of the deacetylase activity (IC50) was calculated for each complex to determine selectivity.

Clinical Development

Based on the robust preclinical data, Tango Therapeutics filed an Investigational New Drug (IND) application for this compound, which was cleared by the FDA. A first-in-human, Phase 1/2 clinical trial (NCT05887492) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in combination with the anti-PD-1 antibody pembrolizumab.[5]

The study is enrolling patients with locally advanced or metastatic solid tumors with a documented STK11 mutation.[5] The dose-escalation portion of the trial aims to determine the recommended Phase 2 dose, while the dose-expansion phase will further evaluate the anti-tumor activity of the combination in specific patient cohorts.[5] Preliminary data from the trial have indicated a favorable safety, tolerability, and pharmacokinetic profile, with evidence of target engagement in on-treatment patient biopsies.

Future Directions

The development of this compound exemplifies a modern approach to cancer drug discovery, leveraging functional genomics to identify novel targets and develop precision medicines for genetically defined patient populations. The ongoing Phase 1/2 trial will be critical in establishing the clinical proof-of-concept for this first-in-class CoREST inhibitor. If successful, this compound could offer a much-needed therapeutic option for patients with STK11-mutant cancers who are refractory to current immunotherapies. Future research may also explore the potential of CoREST inhibition in other cancer types and in combination with other therapeutic modalities.

References

- 1. Tango Therapeutics Announces Presentation of Preclinical Data on TNG260 and Discovery Platform Advances at SITC 37th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]

- 2. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

(S)-TNG260: A Technical Guide to a Selective CoREST Inhibitor for STK11-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-TNG260 is a novel, orally bioavailable small molecule that acts as a potent and selective inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex.[1] By selectively targeting the histone deacetylase 1 (HDAC1) within the CoREST complex, this compound represents a promising therapeutic agent, particularly for cancers with loss-of-function mutations in the STK11 gene.[2][3] Such mutations are associated with resistance to immune checkpoint inhibitors.[1] this compound has been shown to reverse this resistance by reshaping the tumor immune microenvironment, thereby sensitizing STK11-mutant tumors to anti-PD-1 immunotherapy.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

This compound is a benzamide derivative with a stereospecific sulfoximine moiety. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (S)-N-(4-amino-4'-fluoro-[1,1'-biphenyl]-3-yl)-4-(S-methylsulfonimidoyl)benzamide[6] |

| CAS Number | 2935964-98-8[7] |

| Molecular Formula | C₂₀H₁₈FN₃O₂S[8] |

| 2D Structure |  |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 383.44 g/mol [9] |

| Exact Mass | 383.1100 g/mol [6] |

| Topological Polar Surface Area | 96 Ų[2] |

| Hydrogen Bond Donors | 3[8] |

| Hydrogen Bond Acceptors | 5[8] |

| Rotatable Bonds | 4[8] |

Biological Activity and Mechanism of Action

This compound is a highly selective inhibitor of the CoREST complex, a key epigenetic regulator. Its mechanism of action is centered on the inhibition of HDAC1 within this complex, leading to a cascade of events that ultimately enhances anti-tumor immunity.

Selectivity Profile

The therapeutic efficacy and reduced toxicity of this compound are attributed to its remarkable selectivity for the CoREST complex over other HDAC-containing complexes.

Table 3: Selectivity of this compound for HDACs and CoREST Complex

| Target | Selectivity |

| HDAC1 vs. HDAC3 | 10-fold greater selectivity for HDAC1[7][10] |

| CoREST vs. NuRD and Sin3 complexes | 500-fold greater selectivity for the CoREST complex[7][10] |

Signaling Pathway

In STK11-mutant cancers, the loss of STK11 function leads to an immunosuppressive tumor microenvironment, rendering the tumors resistant to anti-PD-1 therapy. This compound intervenes in this pathway by inhibiting the CoREST complex. This inhibition leads to an accumulation of acetylated histones, chromatin remodeling, and altered gene expression.[1] Specifically, it promotes the expression of pro-inflammatory factors and genes involved in antigen presentation.[4] This epigenetic reprogramming reverses the immune evasion phenotype, leading to reduced infiltration of immunosuppressive neutrophils and increased recruitment of effector T cells.[7] The result is a more active immune microenvironment that is responsive to anti-PD-1 therapy.[10]

Caption: Mechanism of action of this compound in STK11-mutant tumors.

Experimental Protocols

The following sections summarize the methodologies employed in key preclinical studies of this compound. These are not exhaustive, step-by-step protocols but rather overviews of the experimental approaches.

In Vivo CRISPR Screen

An in vivo CRISPR screen was utilized to identify targets that could reverse anti-PD-1 resistance in STK11-deficient tumors.[7]

-

Cell Line: MC38 murine colon adenocarcinoma cells.[7]

-

Methodology:

-

MC38 cells were first infected with a lentiviral sgRNA library targeting the druggable genome.[7]

-

The cells were then divided and infected with a second lentiviral vector containing Cas9 and either a non-targeting control sgRNA or an STK11-targeting sgRNA.[7]

-

These engineered cells were implanted subcutaneously into C57BL/6 mice and nude mice.[7]

-

Tumor growth was monitored in response to anti-PD-1 treatment, and gene targets that, when knocked out, re-sensitized the tumors to therapy were identified.[7]

-

Caption: Workflow for the in vivo CRISPR screen.

Syngeneic Tumor Model Studies

To evaluate the in vivo efficacy of this compound, a syngeneic tumor model was used, which allows for the study of immunotherapies in the context of a competent immune system.[11]

-

Cell Line: MC38 cells with STK11 knockout (MC38_sgStk11).[2]

-

Animal Model: C57BL/6 mice.[2]

-

Methodology:

-

MC38_sgStk11 cells were implanted subcutaneously into C57BL/6 mice.[2]

-

Mice were treated with this compound, an anti-PD-1 antibody, or a combination of both.[10]

-

Tumor growth was measured over time to assess the anti-tumor efficacy of the treatments.[2]

-

In some studies, mice with complete tumor regression were re-challenged with tumor cells to evaluate for a memory immune response.[2]

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq was employed to identify the genome-wide binding sites of proteins and understand the epigenetic changes induced by this compound.[12]

-

General Principle: This technique involves crosslinking proteins to DNA, shearing the chromatin, and then using an antibody to immunoprecipitate a specific protein of interest along with its bound DNA.[13] The associated DNA is then sequenced to determine the protein's binding sites across the genome.[12] In the context of this compound, ChIP-Seq could be used to map the locations of histone acetylation marks to understand how the inhibitor alters the epigenetic landscape.

T-cell Co-culture Assays

These in vitro assays are used to assess the ability of T-cells to recognize and kill tumor cells, and how this interaction is modulated by therapeutic agents like this compound.[1][3]

-

General Principle: Tumor cells are cultured with T-cells (either from peripheral blood or tumor infiltrates).[3] The co-culture can be treated with this compound and/or an anti-PD-1 antibody.[14] Readouts can include T-cell proliferation, cytokine release (e.g., IFNγ), and tumor cell killing, which can be measured by methods such as luciferase assays or flow cytometry.[1][15]

Summary and Future Directions

This compound is a promising, highly selective CoREST inhibitor with a well-defined mechanism of action that addresses a key resistance mechanism to immune checkpoint blockade in STK11-mutant cancers. Preclinical studies have demonstrated its ability to remodel the tumor immune microenvironment and synergize with anti-PD-1 therapy to induce durable anti-tumor responses.[4] Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with STK11-mutated solid tumors.[16][17] The findings from these trials will be crucial in determining the clinical utility of this novel therapeutic agent.

References

- 1. A novel co-culture assay to assess anti-tumor CD8+ T cell cytotoxicity via luminescence and multicolor flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tangotx.com [tangotx.com]

- 3. Tumor organoid – T cell co-culture systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. targetedonc.com [targetedonc.com]

- 6. tangotx.com [tangotx.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Undisclosed immune evasion therapeutic / Tango Therap, Gilead [delta.larvol.com]

- 9. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taconic.com [taconic.com]

- 12. Chromatin Immunoprecipitation Sequencing (ChIP-Seq) [illumina.com]

- 13. Computational methodology for ChIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. A Phase 1/2, Open-Label Study to Evaluate the Safety, Tolerability, Pharmacokinetics and Efficacy of TNG260 as Single Agent and in Combination with an anti-PD-1 Antibody in Patients with STK11-Mutated Advanced Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]

- 17. ClinicalTrials.gov [clinicaltrials.gov]

(S)-TNG260: A Technical Deep Dive into a Novel CoREST Inhibitor for Reversing Immune Evasion in STK11-Mutant Cancers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S)-TNG260, a first-in-class, selective inhibitor of the Co-repressor of Repressor Element-1 Silencing Transcription (CoREST) complex. This compound is under investigation for its potential to reverse the immune-evasive phenotype of tumors with loss-of-function mutations in the STK11 gene, thereby sensitizing them to immune checkpoint blockade, such as anti-PD-1 therapy.

Executive Summary

Loss-of-function mutations in the tumor suppressor gene STK11 are associated with resistance to immune checkpoint inhibitors in various cancers, including non-small cell lung cancer (NSCLC). This compound is a potent and selective small molecule inhibitor of the CoREST complex, which includes histone deacetylase 1 (HDAC1). By inhibiting CoREST, this compound epigenetically reprograms STK11-mutant cancer cells, leading to the upregulation of critical immunomodulatory genes. This results in an inflamed tumor microenvironment, characterized by increased antigen presentation, enhanced T-cell recruitment, and ultimately, restored sensitivity to anti-PD-1 immunotherapy. Preclinical and early clinical data suggest that this compound, in combination with pembrolizumab, holds promise as a novel therapeutic strategy for patients with STK11-mutant solid tumors.

Mechanism of Action: Reversing Immune Evasion

This compound selectively targets the CoREST complex, a key transcriptional repressor. In STK11-deficient cancers, the CoREST complex is implicated in the silencing of genes essential for a productive anti-tumor immune response. Inhibition of the CoREST complex by this compound leads to histone hyperacetylation and the reactivation of these silenced genes.

The proposed signaling pathway for this compound's action is depicted below:

Caption: Signaling pathway of this compound in STK11-mutant tumor cells.

Quantitative Data on Immunomodulatory Gene Expression

Treatment of STK11-mutant cancer cell lines with this compound leads to a significant upregulation of genes involved in immune activation. The following tables summarize the key findings from preclinical RNA sequencing (RNA-seq) and cytokine profiling studies.[1]

Table 1: Upregulation of Key Immunomodulatory Genes in STK11-Mutant Cancer Cells Treated with this compound

| Gene Category | Representative Genes | Fold Change (TNG260 vs. Control) | p-value |

| Antigen Presentation | HLA-A, HLA-B, HLA-C, B2M | Data derived from analysis of GSE295685 | Data derived from analysis of GSE295685 |

| TAP1, TAP2 | Data derived from analysis of GSE295685 | Data derived from analysis of GSE295685 | |

| Interferon Signaling | IFIT1, IFIT2, IFIT3 | Data derived from analysis of GSE295685 | Data derived from analysis of GSE295685 |

| STAT1, IRF1 | Data derived from analysis of GSE295685 | Data derived from analysis of GSE295685 | |

| Chemokines | CXCL9, CXCL10, CXCL11 | Data derived from analysis of GSE295685 | Data derived from analysis of GSE295685 |

Note: The quantitative data in this table is illustrative and would be populated by analyzing the raw data from the Gene Expression Omnibus (GEO) dataset GSE295685.

Table 2: Cytokine Profile of STK11-Mutant Cancer Cells Treated with this compound

| Cytokine | Change in Secretion (TNG260 vs. Control) | Functional Implication |

| CXCL10 | Increased | T-cell chemoattractant |

| CCL5 (RANTES) | Increased | T-cell and NK cell chemoattractant |

| IL-6 | Increased | Pro-inflammatory cytokine |

Preclinical and Clinical Evidence

Preclinical Studies

In vivo CRISPR screens identified HDAC1, a component of the CoREST complex, as a key target to reverse anti-PD-1 resistance in STK11-mutant tumors.[2] In syngeneic mouse models with STK11 mutations, the combination of TNG260 with an anti-PD-1 antibody resulted in sustained complete tumor regressions.

Clinical Trial Data (NCT05887492)

A Phase 1/2 clinical trial is currently evaluating the safety, tolerability, pharmacokinetics, and efficacy of TNG260 in combination with pembrolizumab in patients with STK11-mutated advanced solid tumors.[3][4] Initial findings presented at the Society for Immunotherapy of Cancer (SITC) Annual Meeting in 2025 demonstrated that the combination therapy was well-tolerated and showed promising anti-tumor activity.[3] Paired biopsies from patients showed increased PD-L1 expression and infiltration of cytotoxic T cells in the tumor microenvironment after treatment.

Table 3: Summary of Preliminary Clinical Findings (SITC 2025)

| Parameter | Finding |

| Safety | Manageable safety profile |

| Pharmacokinetics | Dose-proportional exposure |

| Pharmacodynamics | Increased intratumoral PD-L1 expression and CD8+ T-cell infiltration |

| Efficacy | Evidence of clinical activity in patients with STK11-mutant solid tumors |

Experimental Protocols

In Vivo CRISPR Screen for Identifying Immune Evasion Targets

This protocol outlines the general steps for an in vivo CRISPR screen to identify genes whose knockout sensitizes tumors to immunotherapy.

Caption: Workflow for an in vivo CRISPR screen.

Methodology:

-

sgRNA Library Preparation: A pooled sgRNA library targeting a defined set of genes is synthesized and cloned into a lentiviral vector.

-

Lentivirus Production: The lentiviral library is packaged in HEK293T cells.

-

Tumor Cell Transduction: STK11-mutant cancer cells are transduced with the lentiviral sgRNA library at a low multiplicity of infection.

-

In Vivo Selection: Transduced cells are implanted into syngeneic mice, which are then treated with an anti-PD-1 antibody or an isotype control.

-

Tumor Analysis: Tumors are harvested, and genomic DNA is isolated. The sgRNA sequences are amplified by PCR and analyzed by next-generation sequencing.

-

Data Analysis: The relative abundance of each sgRNA in the anti-PD-1 treated group versus the control group is calculated to identify genes whose loss confers sensitivity to immunotherapy.

RNA Sequencing of TNG260-Treated Cancer Cells

This protocol describes the steps for analyzing gene expression changes in cancer cells following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: STK11-mutant cancer cell lines are cultured and treated with this compound or a vehicle control for a specified period.

-

RNA Extraction: Total RNA is extracted from the cells using a commercial kit.

-

Library Preparation: RNA-seq libraries are prepared from the extracted RNA, including steps for mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

-

Sequencing: The libraries are sequenced on a next-generation sequencing platform.

-

Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by this compound treatment.

Tumor Cell and PBMC Co-culture Cytotoxicity Assay

This protocol is for assessing the ability of this compound to enhance T-cell-mediated killing of tumor cells.

Caption: Workflow for a tumor cell and PBMC co-culture assay.

Methodology:

-

Tumor Cell Preparation: STK11-mutant tumor cells are seeded in a multi-well plate and treated with this compound or a vehicle control.

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.

-

Co-culture: PBMCs are added to the tumor cell cultures at a specific effector-to-target ratio.

-

Cytotoxicity Assessment: After a defined co-culture period, tumor cell viability is assessed using various methods, such as a colorimetric assay (e.g., MTS) or flow cytometry-based analysis of apoptosis markers (e.g., Annexin V/PI staining).

Conclusion

This compound represents a promising and innovative approach to overcoming immunotherapy resistance in a genetically defined patient population. Its ability to selectively inhibit the CoREST complex and reprogram the tumor microenvironment provides a strong rationale for its continued development in combination with immune checkpoint inhibitors for the treatment of STK11-mutant cancers. The data presented in this guide underscore the potential of this compound to address a significant unmet need in oncology.

References

- 1. Tango Therapeutics Reports Second Quarter 2025 Financial Results and Provides Business Highlights | Tango Therapeutics, Inc [ir.tangotx.com]

- 2. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors. | Broad Institute [broadinstitute.org]

- 3. taurigo.com [taurigo.com]

- 4. Protocol for in vivo CRISPR screening using selective CRISPR antigen removal lentiviral vectors [cima.cun.es]

(S)-TNG260: A Deep Dive into CoREST Inhibition and T-Cell-Mediated Tumor Immunity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Loss-of-function mutations in the STK11 tumor suppressor gene are a key mechanism of primary resistance to immune checkpoint inhibitors in various solid tumors, particularly non-small cell lung cancer (NSCLC). (S)-TNG260, a first-in-class, potent, and selective small-molecule inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex, has emerged as a promising therapeutic agent to overcome this resistance. By selectively targeting the HDAC1 activity within the CoREST complex, TNG260 remodels the tumor microenvironment (TME) from an immune-excluded to an immune-inflamed phenotype. This guide provides a comprehensive overview of the mechanism of action of TNG260, its impact on T-cell infiltration, and a summary of key preclinical and clinical findings. Detailed experimental protocols and quantitative data are presented to facilitate a deeper understanding and further research in this area.

Introduction: The Challenge of STK11-Mutant Tumors

STK11 loss-of-function mutations, which occur in approximately 15-20% of NSCLCs, are associated with an "immune-cold" tumor microenvironment, characterized by a lack of T-cell infiltration and resistance to anti-PD-1/PD-L1 therapies.[1][2][3] TNG260 was developed to address this unmet clinical need by targeting the CoREST complex, a key epigenetic regulator involved in gene silencing.

Mechanism of Action of this compound

TNG260 is a highly selective inhibitor of the CoREST complex, with a 500-fold selectivity over other Class I HDAC complexes such as NuRD and Sin3.[4][5] Its primary target is HDAC1 within the CoREST complex. The inhibition of CoREST's deacetylase activity by TNG260 leads to transcriptional reprogramming in STK11-mutant cancer cells.[1][6] This results in the increased expression of immunomodulatory genes, including those involved in antigen presentation (e.g., HLA-A, HLA-B, B2M) and the production of T-cell-recruiting chemokines (e.g., CXCL9, CXCL10, CXCL11).[5][6]

The proposed signaling pathway is as follows:

Caption: Mechanism of action of this compound in STK11-mutant tumors.

Impact on T-Cell Infiltration and the Tumor Microenvironment

Preclinical and clinical studies have consistently demonstrated that TNG260, especially in combination with anti-PD-1 therapy, effectively remodels the TME.[1][4]

-

Increased T-Cell Infiltration: Treatment with TNG260 leads to a significant increase in the infiltration of both helper T-cells (CD3+/CD4+) and cytotoxic T-cells (CD3+/CD8+) into the tumor.[1][7]

-

Reduced Immunosuppressive Cells: TNG260 treatment decreases the intratumoral infiltration of immunosuppressive cell types, including regulatory T-cells (Tregs) and neutrophils, which are often associated with STK11-mutant NSCLC.[4][8]

-

Enhanced Effector T-cell Function: By altering the cytokine profile of the TME and reducing the influence of immunosuppressive cells, TNG260 enhances the activity of effector T-cells, leading to immune-mediated tumor cell killing.[5]

-

Increased PD-L1 Expression: Clinical data from paired biopsies of patients treated with TNG260 and pembrolizumab showed increased PD-L1 tumor proportion scores, further supporting the rationale for this combination therapy.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of TNG260.

Table 1: Preclinical Efficacy of TNG260 in Combination with Anti-PD-1

| Model System | Treatment Group | Tumor Response | Reference |

| STK11-deficient syngeneic models | TNG260 + anti-PD-1 | 75% of animals showed tumor regressions | [4][5] |

| STK11-deficient syngeneic, allograft, and GEMMs | TNG260 + anti-PD-1 | Complete or near-complete tumor regressions | [1][3] |

Table 2: Clinical Efficacy of TNG260 in Combination with Pembrolizumab (Phase 1/2 Trial NCT05887492)

| Patient Population | Treatment Group | Median Progression-Free Survival (PFS) | Reference |

| STK11-mutant/KRAS-wild-type NSCLC | TNG260 (clinically active doses) + Pembrolizumab | 27 weeks | [2] |

Table 3: Pharmacodynamic Effects of TNG260 in Patient Biopsies

| Biomarker | Change Observed Post-Treatment | Reference |

| Histone H4 Lys5 Acetylation | Increased | [1][7] |

| PD-L1 Tumor Proportion Score (TPS) | Increased | [1][2][7] |

| Intratumoral CD3+/CD4+ T-cells | Increased | [7] |

| Intratumoral CD3+/CD8+ T-cells | Increased | [1][2][7] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate TNG260.

In Vitro Cell-Based Assays

-

Cell Lines: STK11-mutant cancer cell lines (e.g., A549) and STK11 knockout engineered cell lines (e.g., MC38_sgStk11).

-

Treatment: Cells are treated with varying concentrations of TNG260 (e.g., 1.0 μmol/L) or DMSO as a vehicle control for a specified duration (e.g., 7 days).

-

RNA Sequencing: Total genomic RNA is extracted using a commercially available kit (e.g., RNeasy Plus Mini Kit). RNA quality is assessed, and reads are mapped to the relevant reference genome for gene expression analysis.

-

Cytokine Profiling: Supernatants from treated cells are collected and analyzed for the secretion of various cytokines and chemokines using multiplex assays.

-

T-cell Migration Assay: The ability of T-cells to migrate towards conditioned media from TNG260-treated tumor cells is assessed using a transwell migration assay.

Caption: In vitro experimental workflow for evaluating TNG260.

In Vivo Animal Studies

-

Animal Models: Syngeneic mouse models with STK11 knockout tumors (e.g., MC38_sgStk11) implanted subcutaneously in immunocompetent mice.

-

Tumor Implantation: A suspension of tumor cells (e.g., 0.5 million cells in PBS) is injected into the flank of the mice.

-

Treatment Administration: Once tumors reach a specified volume (e.g., 50 mm³), animals are randomized into treatment groups. TNG260 is administered orally (e.g., once daily), and anti-PD-1 antibody is administered intraperitoneally.

-

Tumor Growth Monitoring: Tumor volume is measured regularly to assess treatment efficacy.

-

Immunoprofiling: At the end of the study, tumors are harvested for analysis of immune cell infiltration by flow cytometry or multiplex immunofluorescence.

Clinical Trial Protocol (NCT05887492)

-

Study Design: A Phase 1/2, open-label, dose-escalation and expansion study.

-

Patient Population: Patients with locally advanced or metastatic solid tumors with a documented STK11 mutation.

-

Treatment Regimen: TNG260 administered orally once daily in combination with pembrolizumab administered intravenously every 3 weeks.

-

Endpoints:

-

Phase 1: To determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

-

Phase 2: To evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-neoplastic activity of the combination therapy.

-

-

Biomarker Analysis: Paired tumor biopsies are collected before and during treatment to assess CoREST target engagement, changes in the TME (e.g., T-cell infiltration), and PD-L1 expression.

Caption: High-level overview of the TNG260 Phase 1/2 clinical trial design.

Conclusion and Future Directions

This compound represents a novel and promising approach to overcoming immunotherapy resistance in STK11-mutant solid tumors. By selectively inhibiting the CoREST complex, TNG260 effectively remodels the tumor microenvironment to favor a robust anti-tumor immune response. The encouraging preliminary data from the Phase 1/2 clinical trial, particularly in the STK11-mutant/KRAS-wild-type NSCLC population, warrants further investigation. Ongoing and future studies will continue to delineate the full potential of TNG260 as a single agent and in combination with other therapies, potentially expanding its application to other STK11-mutant cancers and further refining patient selection strategies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. jitc.bmj.com [jitc.bmj.com]

- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tangotx.com [tangotx.com]

- 6. tangotx.com [tangotx.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

(S)-TNG260 for CRISPR screening in STK11-deficient cells

TNG260 for CRISPR Screening in STK11-Deficient Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Loss-of-function mutations in the serine/threonine kinase 11 (STK11) gene, also known as liver kinase B1 (LKB1), are prevalent in various cancers, including approximately 15% of non-small cell lung cancers (NSCLC).[1][2] These mutations are associated with resistance to immune checkpoint inhibitors, such as anti-PD-1 therapy.[2][3][4] (S)-TNG260 is a first-in-class, orally bioavailable small molecule that selectively inhibits the CoREST (Co-repressor of RE1-silencing transcription factor) complex.[1][4][5][6] The development of TNG260 was informed by in vivo CRISPR-based screens that identified histone deacetylase 1 (HDAC1), a key component of the CoREST complex, as a critical target to reverse anti-PD-1 resistance in STK11-mutant cancers.[2][3][5][7]

These application notes provide a comprehensive overview of the use of this compound in the context of CRISPR screening for identifying synthetic lethal interactions and sensitizing STK11-deficient cancer cells to immunotherapy. Detailed protocols for performing such CRISPR screens are also provided.

Mechanism of Action and Signaling Pathways

STK11 is a master kinase that regulates multiple downstream signaling pathways involved in cell metabolism, growth, and apoptosis.[8][9] Its loss leads to a dysfunctional tumor microenvironment characterized by immune evasion. TNG260 reverses this phenotype by selectively inhibiting the deacetylase activity of the CoREST-HDAC1 complex.[6] This selective inhibition leads to transcriptional reprogramming in STK11-mutant tumor cells, altering cytokine secretion and reducing the recruitment of suppressive regulatory T cells (Tregs) to the tumor.[1][5]

Caption: STK11 loss leads to immune evasion, which is reversed by TNG260.

Data Presentation

Table 1: Selectivity of this compound

| Complex/Enzyme | Selectivity Fold vs. CoREST | Reference |

| NuRD | >500 | [5] |

| Sin3 | >500 | [5] |

| NCoR (HDAC3) | >500 | [5][6] |

| HDAC1 vs HDAC3 | 10 | [6] |

Table 2: Preclinical Efficacy of this compound in Combination with Anti-PD-1 in STK11-Deficient Models

| Model | Treatment | Outcome | Reference |

| Syngeneic STK11-mutant xenografts | TNG260 + anti-PD-1 | Complete regressions | [1] |

| Athymic mice | TNG260 | No anti-tumor efficacy | [5] |

| STK11-deficient syngeneic models | TNG260 + anti-PD-1 | Immune-mediated stasis and/or regression | [2][3] |

| Autochthonous NSCLC models | TNG260 + anti-PD-1 | Immune-mediated stasis and/or regression | [2][3] |

| MC38 tumor-bearing mice with STK11 mutations | TNG260 + α-PD1 | Durable tumor regression | [6] |

Experimental Protocols

Protocol 1: Genome-Wide CRISPR/Cas9 Knockout Screen to Identify Sensitizers to Anti-PD-1 in STK11-Deficient Cells

This protocol outlines a general workflow for a pooled, genome-wide CRISPR/Cas9 knockout screen to identify genes that, when knocked out, sensitize STK11-deficient cancer cells to anti-PD-1 therapy.

Caption: Workflow for a CRISPR screen to identify sensitizing gene knockouts.

1. Cell Line Preparation:

-

Establish stable Cas9-expressing STK11-deficient cancer cell lines (e.g., from NSCLC).

-

Perform a puromycin titration to determine the optimal concentration for selecting transduced cells.[10]

2. sgRNA Library Transduction:

-

Use a pooled genome-wide sgRNA library packaged in lentiviral particles.[11][12][13]

-

Titrate the lentiviral library to achieve a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.[10]

-

Transduce the Cas9-expressing cells with the sgRNA library at a representation that maintains at least 1000-fold coverage of the library.[13]

3. Selection and Expansion:

-

Select transduced cells using the predetermined puromycin concentration.

-

Expand the cell population while maintaining library representation.

4. Drug Treatment:

-

After approximately one week to allow for gene editing and protein depletion, split the cell population into treatment arms:[13]

-

Vehicle control

-

Anti-PD-1 antibody

-

This compound

-

This compound + Anti-PD-1 antibody

-

-

Culture the cells for approximately 14 population doublings.[13]

5. Sample Collection and Genomic DNA Extraction:

-

Collect cell pellets from each treatment arm at the end of the screen, ensuring at least 300-fold library coverage per pellet.[13]

-

Extract genomic DNA from the cell pellets.

6. sgRNA Sequencing and Analysis:

-

Amplify the integrated sgRNA sequences from the genomic DNA using PCR.

-

Perform high-throughput sequencing of the sgRNA amplicons.[11]

-

Analyze the sequencing data to determine the relative abundance of each sgRNA in the different treatment populations compared to the initial reference population.

-

Identify genes whose knockout leads to a significant depletion or enrichment of corresponding sgRNAs in the treatment groups, indicating a synthetic lethal or resistance interaction.

Protocol 2: In Vitro T-cell Co-culture Assay

This protocol is for assessing the impact of this compound on the ability of T-cells to kill STK11-deficient cancer cells.

1. Cell Preparation:

-

Culture STK11-deficient cancer cells.

-

Isolate CD8+ T-cells from a healthy donor or a relevant mouse model (e.g., OT-1 mice if the tumor cells express the corresponding antigen).

2. Co-culture Setup:

-

Plate the STK11-deficient cancer cells.

-

Pre-treat the cancer cells with this compound or a vehicle control for 48 hours.

-

Add the isolated T-cells to the cancer cell culture at various effector-to-target ratios.

3. Incubation and Analysis:

-

Co-culture the cells for 48 hours.

-

Assess tumor cell survival using methods such as CellTiter-Glo or flow cytometry.

-

Measure IFN-γ secretion in the co-culture supernatant using ELISA as an indicator of T-cell activation.

Conclusion

CRISPR/Cas9 screening is a powerful tool for identifying novel drug targets and understanding mechanisms of drug resistance. The discovery of HDAC1 as a target for sensitizing STK11-mutant cancers to anti-PD-1 therapy, which led to the development of this compound, exemplifies the utility of this approach. The protocols and data presented here provide a framework for researchers to utilize this compound in their own CRISPR screening and immuno-oncology research, with the ultimate goal of developing more effective therapies for patients with STK11-deficient cancers. The ongoing clinical trial of TNG260 in combination with pembrolizumab (NCT05887492) will provide further insights into its clinical potential.[2][3][14]

References

- 1. Tango Therapeutics Announces Presentation of Preclinical Data on TNG260 and Discovery Platform Advances at SITC 37th Annual Meeting | Tango Therapeutics, Inc [ir.tangotx.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. PRJNA1267170 - TNG260, a novel small-molecule CoREST inhibitor, sensitizes STK11-mutant tumors to anti-PD-1 immunotherapy - OmicsDI [omicsdi.org]

- 8. Frontiers | The role of STK11/LKB1 in cancer biology: implications for ovarian tumorigenesis and progression [frontiersin.org]

- 9. What are STK11 modulators and how do they work? [synapse.patsnap.com]

- 10. Whole-genome CRISPR Screening of stably expressing Cas9 Cancer Organoid Lines [protocols.io]

- 11. Genome-Wide CRISPR/Cas9 Screening for Identification of Cancer Genes in Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 12. CRISPR-Cas9 screening [bio-protocol.org]

- 13. broadinstitute.org [broadinstitute.org]

- 14. targetedonc.com [targetedonc.com]

Application Notes and Protocols for Cell-Based Assays to Determine TNG260 Efficacy

Introduction

TNG260 is a first-in-class, orally bioavailable small molecule that selectively inhibits the CoREST (Co-repressor of Repressor Element-1 Silencing Transcription) complex.[1][2] The CoREST complex, which includes histone deacetylase 1 (HDAC1) and lysine-specific demethylase 1 (LSD1), plays a crucial role in transcriptional repression.[3][4] In cancers with loss-of-function mutations in the STK11 tumor suppressor gene, the CoREST complex contributes to an immune-evasive tumor microenvironment, leading to resistance to immune checkpoint inhibitors like anti-PD-1 therapy.[1][5][6] TNG260 is designed to reverse this immune evasion by inhibiting the deacetylase activity of HDAC1 within the CoREST complex.[1][6] This inhibition leads to increased histone acetylation, chromatin remodeling, and the upregulation of immunomodulatory genes, including those involved in antigen presentation and T-cell recruitment.[1][5] Consequently, TNG260 sensitizes STK11-mutant tumors to anti-PD-1 immunotherapy.[5][6]

These application notes provide detailed protocols for a selection of key cell-based assays to evaluate the efficacy of TNG260 in relevant cancer cell models.

CoREST Signaling Pathway and TNG260 Mechanism of Action

Application Note 1: Assessment of CoREST Target Engagement by Histone Acetylation Assay

Principle

TNG260 inhibits the HDAC1 component of the CoREST complex, leading to an accumulation of acetylated histones, a hallmark of chromatin relaxation and transcriptional activation.[1] Western blotting is a robust method to detect the increase in specific histone acetylation marks (e.g., acetylated-Histone H3 at Lysine 9, Ac-H3K9, or Lysine 27, Ac-H3K27) in cells treated with TNG260, thereby confirming target engagement.[2][7]

Protocol: Western Blot for Histone Acetylation

-

Cell Culture and Treatment:

-

Seed STK11-mutant cancer cell lines (e.g., A549, or MC38 cells with STK11 knockout) in 6-well plates.[7][8]

-

Allow cells to adhere and reach 70-80% confluency.

-

Treat cells with a dose range of TNG260 (e.g., 10 nM - 1 µM) or vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24-48 hours).[1]

-

-

Histone Extraction:

-

SDS-PAGE and Protein Transfer:

-

Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.[9]

-

Load equal amounts of protein (e.g., 20-30 µg of whole-cell lysate or 0.5 µg of purified histones) onto a high-percentage (e.g., 12-15%) SDS-polyacrylamide gel to resolve low molecular weight histones.[9]

-

Transfer separated proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for small histone proteins).

-

-

Immunoblotting:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-H3K9 or anti-acetyl-H3K27) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

To normalize for loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Histone H3 or another loading control like β-actin.[2][10]

-

-

Detection and Analysis:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ).[10]

-

Normalize the intensity of the acetylated histone band to the total histone or loading control band.[2][10]

-

Present data as fold change relative to the vehicle-treated control.

-

Quantitative Data Summary

| Cell Line | TNG260 Concentration | Duration | Measured Endpoint | Result | Citation |

| STK11-deficient tumors (in vivo) | 80 mg and 120 mg | 7 days | Acetyl-H3K9 levels | Increased | [2][11] |

| STK11-deficient tumors (clinical) | 80 mg and 120 mg QD | N/A | Histone H4K5 acetylation | Increased | [11] |

Application Note 2: Evaluation of Immunomodulatory Effects on Gene Expression

Principle

A key mechanism of TNG260's efficacy is the transcriptional reprogramming of cancer cells to create a more immunologically active tumor microenvironment.[7][12] This involves the upregulation of genes associated with innate and adaptive immunity, such as T-cell-recruiting chemokines (e.g., CXCL9, CXCL10) and genes involved in antigen presentation (e.g., MHC class I components, PD-L1).[1][12] Quantitative Real-Time PCR (qRT-PCR) is a sensitive method to measure changes in the mRNA levels of these target genes following TNG260 treatment.[13]

Protocol: Quantitative RT-PCR (qRT-PCR)

-

Cell Culture and Treatment:

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from cells using a commercial kit (e.g., TRIzol or RNeasy kit) according to the manufacturer's instructions.[13]

-

Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.

-

Synthesize complementary DNA (cDNA) from a standardized amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random hexamer primers.[14][15]

-

-

qRT-PCR Reaction:

-

Prepare the qPCR reaction mix in a 96- or 384-well plate. Each reaction should contain diluted cDNA, forward and reverse primers for the gene of interest (e.g., CXCL9, CXCL10, CD274 (PD-L1)), and a SYBR Green or probe-based qPCR master mix.[13][14]

-

Include a no-template control (NTC) for each primer set to check for contamination.[16]

-

Run reactions in triplicate for each sample and gene.[14]

-

-

Data Analysis:

-

Perform the qPCR reaction in a real-time PCR cycler.

-

Determine the cycle threshold (Ct) values for each reaction.

-

Normalize the Ct values of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).[13]

-

Calculate the relative gene expression using the 2-ΔΔCt method.[13]

-

Present the results as fold change in gene expression in TNG260-treated cells compared to vehicle-treated cells.

-

Quantitative Data Summary

| Cell Line | TNG260 Concentration | Duration | Gene Target | Fold Change (mRNA) | Citation |

| MC38-sgStk11 | 400 nM | 48 hours | CXCL9, CXCL10, CXCL11 | Increased | [1] |

| STK11-deficient cells | Not specified | Not specified | Antigen presentation genes | Upregulated | [1][12] |

| STK11-deficient cells | Not specified | Not specified | Interferon-gamma pathway genes | Upregulated | [12] |

Application Note 3: T-cell Migration (Chemotaxis) Assay

Principle

TNG260 treatment induces cancer cells to secrete chemokines like CXCL9 and CXCL10, which act as chemoattractants for immune cells, particularly activated T-cells expressing the CXCR3 receptor.[1][17] A transwell migration assay, also known as a Boyden chamber assay, is a standard method to quantify the ability of conditioned media from TNG260-treated cancer cells to promote T-cell migration in vitro.[18]

Experimental Workflow: T-cell Migration Assay

Protocol: Transwell Migration Assay

-

Preparation of Conditioned Media:

-

Culture STK11-mutant cancer cells to ~70% confluency in complete media.

-

Replace with serum-free or low-serum media and treat with TNG260 (e.g., 400 nM) or vehicle for 48 hours.[1]

-

Collect the supernatant (conditioned media), centrifuge to remove cell debris, and store at -80°C or use immediately.

-

-

Preparation of T-cells:

-

Isolate primary human or mouse T-cells (e.g., CD8+ T-cells) from peripheral blood mononuclear cells (PBMCs) or spleens.

-

Activate T-cells for 2-3 days using anti-CD3/CD28 antibodies or other appropriate stimuli.

-

-

Migration Assay Setup:

-

Use a transwell plate with inserts containing a porous membrane (e.g., 5 or 8 µm pore size, suitable for lymphocytes).

-

Add 600 µL of the prepared conditioned media to the lower wells of the plate. Include a negative control (unconditioned media) and a positive control (media with a known chemoattractant like recombinant CXCL10).

-

Resuspend activated T-cells in serum-free media and add 100 µL containing a specific number of cells (e.g., 1 x 105 cells) to the upper chamber of each insert.

-

-

Incubation and Quantification:

-

Incubate the plate at 37°C in a CO₂ incubator for 4 to 24 hours. The optimal time should be determined empirically.

-

After incubation, remove the inserts.

-

Quantify migrated cells in the lower chamber using one of the following methods:

-

Cell Counting: Collect the media from the lower chamber and count the cells using a hemocytometer or an automated cell counter.

-

Flow Cytometry: Stain the cells in the lower chamber for T-cell markers (e.g., CD3, CD8) and count them using a flow cytometer with counting beads.

-

Viability Assay: Add a viability reagent (e.g., CellTiter-Glo) to the lower chamber and measure luminescence, which is proportional to the number of viable migrated cells.

-

-

-

Data Analysis:

-

Calculate the number or percentage of migrated T-cells for each condition.

-

Compare the migration towards conditioned media from TNG260-treated cells versus vehicle-treated cells.

-

Quantitative Data Summary

| Cancer Cell Line | TNG260 Treatment | Effector Cells | Result | Citation |

| STK11 wild-type (with STK11 KO) | 400 nM for 48 hours | Activated T-cells | TNG260 reverses the negative effect of STK11 loss on T-effector cell migration. | [1] |

Application Note 4: Cell Viability and Cytotoxicity Assays

Principle

While the primary mechanism of TNG260 is immunomodulatory rather than directly cytotoxic, it is essential to assess its effect on the viability and proliferation of cancer cells.[6][8] Standard cell viability assays, such as those based on metabolic activity (MTT) or ATP content (CellTiter-Glo), are used to determine the half-maximal inhibitory concentration (IC₅₀) and to understand the direct anti-proliferative effects of the compound.

Protocol: Cell Viability Assay (e.g., CellTiter-Glo)

-

Cell Seeding:

-

Seed cancer cells (e.g., A549, MC38) in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 2,000 - 5,000 cells/well) in 100 µL of culture medium.

-

Incubate overnight to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of TNG260 in culture medium.

-

Add the diluted compound to the wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only (for background measurement).

-

Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

-

Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure luminescence using a plate reader.

-

Subtract the average background luminescence from all experimental wells.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the TNG260 concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC₅₀ value.

-

Quantitative Data Summary

| Parameter | Value | Cell Line | Assay | Citation |

| Cellular IC₅₀ of HDAC1 | 110 nM | Not specified | NanoBRET | [8] |

| Cellular IC₅₀ of HDAC3 | 1070 nM | Not specified | NanoBRET | [8] |

| Selectivity for CoREST complex | ~500-fold over NuRD and Sin3 | Not specified | Biochemical | [1][12] |

References

- 1. tangotx.com [tangotx.com]

- 2. researchgate.net [researchgate.net]

- 3. CoREST is an integral component of the CoREST- human histone deacetylase complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CoREST is an integral component of the CoREST- human histone deacetylase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti-PD-1 Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. TNG260 Is a Small-Molecule CoREST Inhibitor That Sensitizes STK11-Mutant Tumors to Anti–PD-1 Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tangotx.com [tangotx.com]

- 9. benchchem.com [benchchem.com]

- 10. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jitc.bmj.com [jitc.bmj.com]

- 13. mdpi.com [mdpi.com]

- 14. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clyte.tech [clyte.tech]

- 16. genscript.com [genscript.com]

- 17. Frontiers | Overview of the Mechanisms that May Contribute to the Non-Redundant Activities of Interferon-Inducible CXC Chemokine Receptor 3 Ligands [frontiersin.org]

- 18. Comparison of CXCL10 Secretion in Colorectal Cancer Cell Lines [bslonline.org]

Application Notes and Protocols for Measuring (S)-TNG260 Target Engagement

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for various techniques to measure the target engagement of (S)-TNG260, a selective inhibitor of the CoREST (Co-repressor of RE1-Silencing Transcription factor) complex. Accurate measurement of target engagement is critical for understanding the mechanism of action, confirming cellular activity, and guiding the development of this compound as a therapeutic agent.

This compound selectively inhibits the histone deacetylase 1 (HDAC1) subunit within the CoREST complex.[1][2][3][4] This inhibition leads to an increase in histone acetylation, altering gene expression, and is being investigated to reverse resistance to anti-PD-1 immunotherapy in cancers with STK11 mutations.[1][2][5][6] The following sections detail both direct and indirect methods to quantify the interaction of this compound with its target in biochemical and cellular contexts.

Signaling Pathway: this compound Inhibition of the CoREST Complex

The diagram below illustrates the mechanism of action of this compound. The CoREST complex, which includes HDAC1, removes acetyl groups from histones, leading to chromatin compaction and transcriptional repression. This compound directly inhibits the deacetylase activity of HDAC1 within this complex, resulting in histone hyperacetylation and subsequent changes in gene expression.

Caption: Mechanism of this compound action on the CoREST complex.

I. Biochemical Assays for Direct Target Engagement

Biochemical assays are essential for determining the direct inhibitory activity and selectivity of this compound on isolated enzymes and complexes.

Application Note:

The biochemical deacetylase activity assay directly measures the potency of this compound against recombinant HDAC enzymes and immunoprecipitated HDAC complexes. This assay is crucial for determining IC50 values (the half-maximal inhibitory concentration) and assessing selectivity against different HDAC isoforms and complexes.[2][3]

Experimental Protocol: Biochemical Deacetylase Activity Assay

Objective: To quantify the inhibitory effect of this compound on HDAC1 activity.

Materials:

-

Recombinant human HDAC1 enzyme (e.g., BPS Bioscience, #50051)[2]

-

Fluor de Lys-SIRT1/HDAC8 Substrate (e.g., Enzo Life Sciences)[2]

-

Fluor de Lys Developer (e.g., Enzo Life Sciences)[2]

-

This compound compound

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the recombinant HDAC1 enzyme to each well (except for no-enzyme controls).

-

Add the diluted this compound or vehicle control (e.g., DMSO) to the wells.

-

Pre-incubate the enzyme and compound for 3 hours at room temperature.[2]

-

Initiate the reaction by adding the Fluor de Lys substrate to all wells.